Benzyl chloromethyl sulfide
Overview
Description
Benzyl chloromethyl sulfide is an organic compound with the chemical formula C8H9ClS. It appears as a colorless to light yellow liquid with a pungent odor at room temperature . This compound is known for its reactivity and is used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl chloromethyl sulfide can be synthesized by reacting benzyl chloride with a thiomethylene chloride compound . The specific reaction conditions can be adjusted according to laboratory requirements. The reaction typically involves the use of a solvent and may require heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial production also emphasizes safety measures due to the compound’s hazardous nature .
Chemical Reactions Analysis
Types of Reactions: Benzyl chloromethyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride may be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzyl amines, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
Benzyl chloromethyl sulfide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: While not directly used as a drug, its derivatives may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of benzyl chloromethyl sulfide involves its reactivity with nucleophiles. The compound’s chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in organic synthesis and biochemical modifications .
Comparison with Similar Compounds
Benzyl chloride: Similar in structure but lacks the sulfur atom, making it less reactive in certain nucleophilic substitution reactions.
Chloromethyl methyl sulfide: Contains a methyl group instead of a benzyl group, affecting its reactivity and applications.
Thiomethylene chloride: Used in the synthesis of benzyl chloromethyl sulfide, shares some reactivity characteristics but differs in structure.
Uniqueness: this compound’s unique combination of a benzyl group and a chloromethyl sulfide moiety gives it distinct reactivity, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
chloromethylsulfanylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDSFPDTLREFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313035 | |
Record name | Benzyl chloromethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-13-6 | |
Record name | [[(Chloromethyl)thio]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266050 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3970-13-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl chloromethyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl Chloromethyl Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Benzyl Chloromethyl Sulfide in organic synthesis?
A1: this compound (BCMS) serves as a versatile building block in organic synthesis. One key application is its use as a protecting group in peptide synthesis [, ]. It acts as a protecting group for the thiol group of cysteine. Additionally, BCMS serves as a precursor for various compounds, including palladium complexes, biologically active iminium compounds, sulfones, and sulfoximes [].
Q2: What is the preferred method for synthesizing this compound?
A2: The most common synthesis of BCMS involves the chloromethylation of phenylmethanethiol using paraformaldehyde and concentrated hydrochloric acid []. This method, while effective, requires careful handling due to the use of hazardous reagents.
Q3: How does the structure of this compound relate to its reactivity?
A3: The presence of both the benzyl and chloromethyl groups within the structure contributes to the reactivity of BCMS. The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution, enabling the molecule to participate in various reactions, such as alkylation reactions [, ]. For example, it can react with enolates to introduce a protected mercaptomethyl group [].
Q4: Are there any specific handling and storage precautions associated with this compound?
A4: Due to its unpleasant odor and potential toxicity, BCMS should always be handled in a well-ventilated fume hood []. It is recommended to store the compound at low temperatures to maintain its stability.
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